2-Chloro-4-nitropyridin-3-OL
Overview
Description
2-Chloro-4-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3ClN2O3 . It is a solid substance and has a molecular weight of 174.54 .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-nitropyridin-3-ol is 1S/C5H3ClN2O3/c6-5-4(9)3(8(10)11)1-2-7-5/h1-2,9H . This indicates the connectivity and hydrogen count of the molecule’s atoms.Chemical Reactions Analysis
While specific reactions involving 2-Chloro-4-nitropyridin-3-OL are not available, nitropyridines in general can undergo various reactions. For instance, they can react with SO2/HSO3– in water to yield 3-nitropyridine .Physical And Chemical Properties Analysis
2-Chloro-4-nitropyridin-3-ol is a solid substance . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Imidazo[4,5-b]pyridine Skeleton
2-Chloro-4-nitropyridin-3-OL is used in the synthesis of a privileged imidazo[4,5-b]pyridine skeleton. This process involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes . This method is considered efficient, clean, and simple .
Development of Biologically Active Molecules
The imidazo[4,5-b]pyridine skeleton synthesized from 2-Chloro-4-nitropyridin-3-OL can be used to develop biologically active molecules. These molecules can modulate the functions of receptors or enzymes in living systems, which is crucial for studying biology and treating diseases .
Treatment of Acute Myeloid Leukemia
Imidazo[4,5-b]pyridines, which can be synthesized from 2-Chloro-4-nitropyridin-3-OL, have been reported as dual inhibitors of FLT3/aurora kinases. These inhibitors can be used for the treatment of acute myeloid leukemia .
Nonbenzodiazepine Anticonvulsants and Anxiolytics
Certain derivatives of imidazo[4,5-b]pyridine, such as 2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide, have been reported as nonbenzodiazepine anticonvulsants and anxiolytics .
Cardiotonic Agent
An imidazo[4,5-b]pyridine-based drug, sulmazole, acts as a cardiotonic agent. This drug can be used to increase the contractility of the heart muscle, which can be beneficial in conditions like heart failure .
Safety and Hazards
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-4-nitropyridin-3-ol belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions could potentially influence the compound’s interaction with its targets.
properties
IUPAC Name |
2-chloro-4-nitropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-4(9)3(8(10)11)1-2-7-5/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEVMHYTZHHEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617776 | |
Record name | 2-Chloro-4-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitropyridin-3-OL | |
CAS RN |
15128-85-5 | |
Record name | 2-Chloro-4-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-nitropyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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